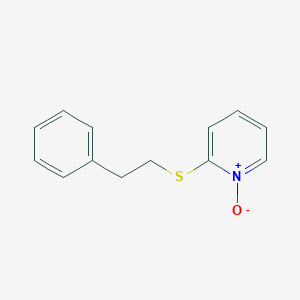
tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-methoxy-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as triethylamine and dichloromethane, respectively. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: : Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: : tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted azetidines.
科学的研究の応用
Chemistry: : In chemistry, tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine: Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate: Similar in structure but contains a hydroxyimino group instead of the methoxy and nitro groups.
Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate: Contains a methylsulfonyl group, which imparts different chemical properties.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but has a pyrrolidine ring instead of an azetidine ring.
Uniqueness: : tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate is unique due to the presence of both methoxy and nitro groups on the phenyl ring.
特性
分子式 |
C15H21N3O5 |
|---|---|
分子量 |
323.34 g/mol |
IUPAC名 |
tert-butyl 3-(3-methoxy-4-nitroanilino)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-8-11(9-17)16-10-5-6-12(18(20)21)13(7-10)22-4/h5-7,11,16H,8-9H2,1-4H3 |
InChIキー |
DBGJVAAXEOVRFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)


